molecular formula C8H13NO2 B2966477 6-(2-Oxopropyl)piperidin-2-one CAS No. 1909325-29-6

6-(2-Oxopropyl)piperidin-2-one

Cat. No.: B2966477
CAS No.: 1909325-29-6
M. Wt: 155.197
InChI Key: DGANTWQYJYPOKY-UHFFFAOYSA-N
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Description

6-(2-Oxopropyl)piperidin-2-one is a heterocyclic organic compound with a molecular formula of C8H13NO2. It features a piperidinone ring substituted with an oxopropyl group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Oxopropyl)piperidin-2-one typically involves the reaction of piperidin-2-one with an appropriate oxopropylating agent under controlled conditions. One common method includes the use of N-(2-oxopropyl) amino acid ester, which undergoes biocatalytic transamination followed by spontaneous cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 6-(2-Oxopropyl)piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

6-(2-Oxopropyl)piperidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Oxopropyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Uniqueness: 6-(2-Oxopropyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-(2-oxopropyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-6(10)5-7-3-2-4-8(11)9-7/h7H,2-5H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGANTWQYJYPOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CCCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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